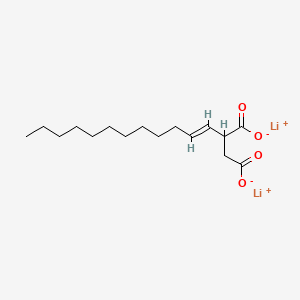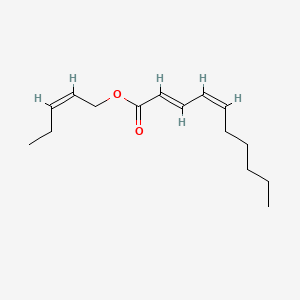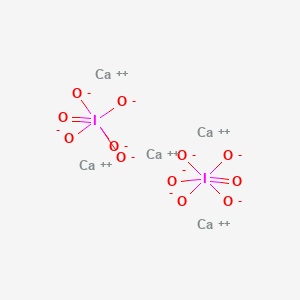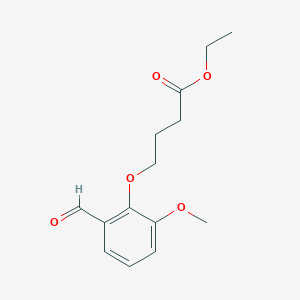
Dilithium dodecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium dodecenylsuccinate is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two lithium atoms and a dodecenylsuccinate moiety, which imparts distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilithium dodecenylsuccinate typically involves the reaction of dodecenylsuccinic acid with lithium reagents. One common method is the reaction of dodecenylsuccinic acid with lithium hydroxide or lithium carbonate under controlled conditions to form the dilithium salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium dodecenylsuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.
Reduction: Reduction reactions can yield hydrocarbons and other reduced forms.
Substitution: The lithium atoms can be substituted with other metal ions or organic groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylates, while substitution reactions can produce a variety of organometallic compounds.
Applications De Recherche Scientifique
Dilithium dodecenylsuccinate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolithium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of dilithium dodecenylsuccinate involves its interaction with molecular targets through its lithium atoms and dodecenylsuccinate moiety. The lithium atoms can coordinate with various functional groups, facilitating reactions and interactions. The dodecenylsuccinate moiety provides stability and enhances the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dilithium 1,3-butadiene: Similar in having two lithium atoms, but differs in the organic moiety.
Dilithium succinate: Lacks the dodecenyl group, making it less reactive in certain applications.
Dilithium 1,2-dialkoxide: Shares the dilithium structure but has different organic substituents.
Uniqueness
Dilithium dodecenylsuccinate is unique due to its dodecenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and stability.
Propriétés
Numéro CAS |
57195-23-0 |
|---|---|
Formule moléculaire |
C16H26Li2O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
dilithium;2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.2Li/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |
Clé InChI |
VBCCNQNWGQWHKK-YHPRVSEPSA-L |
SMILES isomérique |
[Li+].[Li+].CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-] |
SMILES canonique |
[Li+].[Li+].CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)

